2-Phenyl-2-(p-toluenesulfonyloxy)acetophenone
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Overview
Description
2-Phenyl-2-(p-toluenesulfonyloxy)acetophenone is a pharmaceutical compound widely used in the biomedical industry . It exhibits potent anti-inflammatory and analgesic properties, making it a valuable tool for treating pain-related conditions such as arthritis and migraines .
Molecular Structure Analysis
The molecular formula of this compound is C21H18O4S . Its molecular weight is 366.43 .Physical And Chemical Properties Analysis
This compound is a solid at 20 degrees Celsius .Scientific Research Applications
Paeonol Derivatives and Pharmacological Activities
Paeonol (2-hydroxy-4-methoxy acetophenone) and its derivatives have been extensively studied for their pharmacological activities. These derivatives exhibit significant antibacterial, anti-inflammatory, antipyretic analgesic, and antioxidant effects. This suggests that structurally similar compounds like "2-Phenyl-2-(p-toluenesulfonyloxy)acetophenone" could potentially have similar applications in medical research and development (Wang et al., 2020).
Oxidation of Ethylbenzene
The oxidation of ethylbenzene to acetophenone is a critical process in the chemical industry, used in the production of various chemicals including resins, fragrances, and pharmaceuticals. This highlights the importance of acetophenone derivatives in industrial applications. Research on heterogeneous catalysts for this process could inform potential applications for "this compound" in catalysis or organic synthesis (Nandanwar et al., 2021).
Phosphonic Acid Synthesis
Phosphonic acids are utilized across various fields, including medicinal chemistry, materials science, and analytical chemistry. The synthesis and application of phosphonic acids involve processes that could be relevant to understanding the chemical behavior and potential uses of "this compound" in creating bioactive compounds or materials with specific surface functionalities (Sevrain et al., 2017).
Photoaffinity Labeling
Compounds similar to "this compound" could be used in photoaffinity labeling to study protein-ligand interactions, elucidate biological pathways, or identify drug targets. This application is critical in structural biology and drug discovery, suggesting potential research uses for similar acetophenone derivatives (Vodovozova, 2007).
Mechanism of Action
properties
IUPAC Name |
(2-oxo-1,2-diphenylethyl) 4-methylbenzenesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O4S/c1-16-12-14-19(15-13-16)26(23,24)25-21(18-10-6-3-7-11-18)20(22)17-8-4-2-5-9-17/h2-15,21H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLDWUFCUUXXYTB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC(C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20471218 |
Source
|
Record name | 2-Phenyl-2-(p-toluenesulfonyloxy)acetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20471218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1678-43-9 |
Source
|
Record name | Benzoin tosylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1678-43-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Phenyl-2-(p-toluenesulfonyloxy)acetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20471218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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